molecular formula C12H19N3O B1488697 6-amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2090647-71-3

6-amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1488697
CAS No.: 2090647-71-3
M. Wt: 221.3 g/mol
InChI Key: UECNAIIMZUTUTE-UHFFFAOYSA-N
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Description

6-Amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS: 2090647-71-3) is a heterocyclic compound featuring a cinnolinone core partially saturated with a tetrahydro ring system. Key structural attributes include:

Safety protocols emphasize proper storage (cool, dry conditions) and precautions against inhalation or dermal exposure .

Properties

IUPAC Name

6-amino-2-(2-methylpropyl)-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8(2)7-15-12(16)6-9-5-10(13)3-4-11(9)14-15/h6,8,10H,3-5,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNAIIMZUTUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic compound belonging to the class of tetrahydroquinolines. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 2303959-54-6
  • Structure : The compound features a tetrahydroquinoline core with an amino group and an isobutyl substituent.

Pharmacological Activities

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against a range of bacterial strains, suggesting potential as antibiotic agents .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in various conditions .

Antioxidant Activity

The antioxidant capacity of tetrahydroquinoline derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis.
  • Interaction with Cellular Receptors : The compound may interact with various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Shay et al. (1954)Demonstrated anti-secretory and gastric anti-histamine activities in related tetrahydroquinoline derivatives .
Recent In Vitro StudiesShowed significant inhibition of pro-inflammatory cytokine production by tetrahydroquinoline derivatives .
Antioxidant StudiesHighlighted the capacity of these compounds to reduce oxidative stress markers in cellular models .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibit promising anticancer properties. For instance, derivatives of tetrahydrocinnolinones have been studied for their ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. These compounds act through the colchicine site of tubulin, demonstrating significant antiproliferative activity against various cancer cell lines. In particular, structural modifications in related compounds have led to IC50 values as low as 0.78 nM in certain assays, indicating a strong potential for therapeutic applications in oncology .

Neuroprotective Effects

The neuroprotective potential of tetrahydrocinnolinones has garnered attention in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown efficacy as acetylcholinesterase inhibitors, which are essential in increasing acetylcholine levels in the brain and mitigating cognitive decline. For example, studies have demonstrated that specific derivatives can significantly inhibit acetylcholinesterase activity with IC50 values around 2.7 µM . This suggests that this compound may be developed as a therapeutic agent for Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications at specific positions on the tetrahydrocinnolinone scaffold can significantly enhance biological activity. For instance:

Modification Effect on Activity
Substitution at C-5Increased anticancer potency
Alkyl chain length variationsAltered neuroprotective effects
Functional group changesEnhanced binding affinity to target enzymes

These insights can guide future synthesis efforts aimed at improving the efficacy and selectivity of this compound.

Case Studies and Research Findings

Several studies highlight the applications of tetrahydrocinnolinones in drug discovery:

  • Antitumor Agents : A study focused on synthesizing novel tetrahydrocinnolinone derivatives revealed their ability to inhibit tumor growth in xenograft models. The most potent compounds exhibited significant reductions in tumor size compared to control groups .
  • Neuroprotective Agents : Research into acetylcholinesterase inhibitors derived from similar structures demonstrated their potential in reversing cognitive deficits in animal models of Alzheimer's disease .

These case studies underscore the versatility of this compound and its derivatives as promising candidates for further development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous heterocycles:

Compound Name Core Structure Key Substituents Synthesis Method Potential Application
6-Amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one Tetrahydrocinnolinone 6-amino, 2-isobutyl Not specified Research intermediate (probable)
8-Aryl-7-acyl-tetrahydroisoquinolinones (e.g., from ) Tetrahydroisoquinolinone 8-aryl, 7-acyl, 4-cyano Cyanoacetamide/cyanothioacetamide reactions in basic medium Chemical intermediates
MK-0536 (from ) Dihydronaphthyridinone Halogenated benzene, dimethylcarboxamide Derived from RAL modifications HIV-1 integrase inhibitor
6-Amino-3-methylquinoxalin-2(1H)-one (CAS: 161333-96-6) Quinoxalinone 6-amino, 3-methyl Not specified Unknown (pharmaceutical research candidate)

Key Observations :

  • Core Heterocycles: The cinnolinone (two adjacent nitrogens) differs from isoquinolinone (one nitrogen) and quinoxalinone (two nitrogens in a benzene-fused ring). These variations influence electronic properties and binding interactions.
  • Substituent Effects : The isobutyl group in the target compound enhances lipophilicity compared to methyl or aryl groups in analogs. This may improve membrane permeability but reduce aqueous solubility.
  • Amino Group Positioning: The 6-amino group in the target compound and quinoxalinone derivatives contrasts with the 8-aryl/7-acyl groups in isoquinolinones, affecting hydrogen-bonding capacity and target selectivity.

Preparation Methods

General Synthetic Approach

The synthesis of amino-substituted 5,6,7,8-tetrahydroquinoline and related tetrahydrocinnoline derivatives generally follows these steps:

  • Starting Material: Substituted quinoline or isoquinoline derivatives bearing acetamido groups or other protected amino functionalities.
  • Catalytic Hydrogenation: Reduction of the aromatic quinoline or isoquinoline ring to the corresponding tetrahydro derivatives. This step is typically performed under catalytic hydrogenation conditions using catalysts such as palladium or platinum under hydrogen atmosphere.
  • Hydrolysis of Acetamide: The acetamido substituent is hydrolyzed to liberate the free amino group, resulting in the amino-substituted tetrahydroquinoline or tetrahydrocinnoline derivatives.

This method yields good to moderate product yields depending on the position of the acetamido substituent on the aromatic ring (better when on the pyridine ring than the benzene ring) and the nature of other substituents present on the substrate.

Specific Alkyl Substitution at Position 2

For the introduction of the isobutyl group at position 2 of the tetrahydrocinnolinone ring, alkylation strategies are employed. This can be achieved by:

  • Condensation Reactions: Using appropriate alkyl halides or alkylating agents in the presence of bases such as triethylamine or piperidine to introduce the isobutyl substituent at the 2-position.
  • Use of Substituted Precursors: Starting from precursors already bearing the isobutyl group or its synthetic equivalents can streamline the process.

The condensation and alkylation reactions are generally carried out in inert solvents such as methanol, ethanol, tetrahydrofuran, or toluene, with reaction temperatures ranging from 0 °C to 180 °C to optimize yield and selectivity.

Reaction Conditions and Catalysts

  • Catalysts: Palladium on carbon (Pd/C) or platinum catalysts for hydrogenation steps.
  • Solvents: Alcohols (methanol, ethanol), ethers (tetrahydrofuran), chlorinated solvents (chloroform, dichloromethane), and polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
  • Bases: Triethylamine, piperidine, sodium acetate, and other organic or inorganic bases to facilitate condensation and alkylation.
  • Temperature: Reactions are typically conducted between 0 °C and 180 °C, depending on the step and reagents used.
  • Reaction Time: From 1 hour to several days depending on the step and scale.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Catalytic hydrogenation Pd/C, H2 atmosphere, solvent (e.g., EtOH) Reduction of quinoline to tetrahydroquinoline
2 Hydrolysis Acidic or basic hydrolysis (e.g., HCl, NaOH) Conversion of acetamido to amino group
3 Alkylation/Condensation Isobutyl halide, base (triethylamine), solvent, heat Introduction of isobutyl at position 2
4 Purification Chromatography, recrystallization Pure 6-amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Notes on Yield and Optimization

  • The yield depends on the position of substituents and the nature of the starting materials.
  • Regioselective reduction and substitution can be influenced by electronic effects of substituents.
  • Use of protecting groups may be necessary to avoid side reactions during alkylation.
  • Reaction monitoring by NMR, HPLC, or TLC is essential to optimize conditions and confirm product formation.

Literature and Patent-Based Research Findings

  • A 2002 study describes catalytic hydrogenation of acetamido-substituted quinolines to amino-substituted tetrahydroquinolines with good yields, which can be adapted for tetrahydrocinnoline derivatives.
  • Patents describe condensation reactions involving substituted intermediates and alkylation under various conditions to introduce alkyl groups such as isobutyl.
  • The reaction scope includes the use of various solvents and bases to optimize the condensation and alkylation steps.
  • Temperature and reaction time are critical parameters for maximizing yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 2
6-amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.